2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-20-12-15(24-19-9-3-4-10-27(19)20)14-30-22-25-18-8-2-1-7-17(18)21(26-22)23-13-16-6-5-11-29-16/h1-4,7-10,12,16H,5-6,11,13-14H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLVVDMUUBFAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized by the reaction of anthranilic acid derivatives with various reagents such as isocyanates or nitriles under specific conditions.
Introduction of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through nucleophilic substitution reactions involving oxirane derivatives.
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This core structure can be synthesized by cyclization reactions involving appropriate precursors such as pyridine derivatives and formamide.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents, and reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in various disease pathways. Research indicates that derivatives of quinazoline structures often exhibit significant activity against cancer cell lines and infectious agents.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of similar quinazoline derivatives, demonstrating that modifications in the structure can enhance potency against specific cancer types. The mechanism of action involves the inhibition of key signaling pathways that promote tumor growth .
The compound has been explored for its antimicrobial and antiviral properties. Its biological activity is attributed to its ability to interact with cellular targets, modulating their function.
Organic Synthesis
In synthetic chemistry, this compound serves as a building block for developing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Synthetic Pathways
The synthesis typically involves multiple steps:
- Formation of the Quinazoline Moiety : Synthesized from anthranilic acid derivatives.
- Introduction of Functional Groups : Nucleophilic substitution reactions are employed to add oxolan groups.
Material Science
Beyond biological applications, this compound is being investigated for its potential use in developing new materials with unique properties, such as polymers and catalysts. The structural characteristics allow for modifications that can lead to materials with enhanced thermal stability and reactivity.
Table 2: Mechanism Insights
| Target Protein | Interaction Type | Resulting Effect |
|---|---|---|
| Kinases | Competitive inhibition | Reduced phosphorylation |
| Receptors | Allosteric modulation | Altered signaling |
Mechanism of Action
The mechanism of action of 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Observations:
Quinazoline vs. Benzisoxazole/Thiazolidinone Moieties: The target compound’s quinazoline group distinguishes it from analogs with benzisoxazole (e.g., ) or thiazolidinone (e.g., ) substituents. Quinazolines are well-documented kinase inhibitors (e.g., EGFR inhibitors), while benzisoxazole derivatives often target CNS receptors .
Sulfanyl-Methyl Linker vs. Ethyl/Piperazinyl Groups :
The sulfanyl-methyl bridge in the target compound may enhance conformational flexibility compared to rigid ethyl or piperazinyl linkers in analogs . This could improve binding to dynamic enzyme active sites.
Similar tetrahydrofuran-derived groups are common in prodrug design .
Pharmacological and Physicochemical Properties
Table 2: Hypothesized Properties Based on Structural Analogues
Biological Activity
The compound 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 422533-31-1) is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The structure of the compound features multiple functional groups that contribute to its biological properties:
- Quinazoline moiety : Known for various pharmacological activities.
- Pyrido[1,2-a]pyrimidin-4-one core : Implicated in anticancer and antimicrobial activities.
- Oxolan-2-ylmethyl group : May enhance solubility and bioavailability.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. The mechanism often involves the inhibition of specific kinases or enzymes crucial for tumor growth.
- In vitro Studies : Research indicates that derivatives similar to the target compound exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a study demonstrated that quinazolinone derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
- Case Study : In a recent investigation, a quinazoline-based compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against bacteria and fungi.
- Mechanism of Action : The proposed mechanism includes disruption of microbial cell wall synthesis and interference with nucleic acid synthesis.
- Research Findings : A study reported that similar compounds demonstrated activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating the potential for use in treating infections caused by multidrug-resistant organisms .
Anti-inflammatory Effects
The anti-inflammatory activity is another area where this compound may exert beneficial effects.
- Experimental Evidence : Compounds with similar structures have shown to reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases such as rheumatoid arthritis .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways critical for cancer progression.
- Receptor Modulation : It can modulate receptors associated with inflammation and immune responses.
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Quinazolinone Derivatives | Anticancer, antimicrobial | Broad spectrum; well-studied |
| Pyrido[1,2-a]pyrimidinones | Antiviral, anti-inflammatory | Unique core structure; diverse applications |
| Oxolan Derivatives | Enhanced solubility | Potentially improved pharmacokinetics |
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Oxolan-2-ylmethylamine, DMF, 80°C | 65 | 95% | |
| 2 | Lawesson’s reagent, THF, reflux | 72 | 98% |
Q. Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.45 (s, 1H, pyrimidinone H) | Aromatic proton environment |
| HRMS | [M+H]+ m/z 452.1234 (calc. 452.1230) | Confirms molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
